molecular formula C21H30N4O.C4H4O4 B153425 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate CAS No. 129664-18-2

2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate

Cat. No.: B153425
CAS No.: 129664-18-2
M. Wt: 470.6 g/mol
InChI Key: ABBJTZBIJPLIOG-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate, also known as this compound, is a useful research compound. Its molecular formula is C21H30N4O.C4H4O4 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-but-2-enedioic acid;4-(2-methylpentoxy)-2-(4-prop-2-enylpiperazin-1-yl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O.C4H4O4/c1-4-8-17(3)16-26-20-18-9-6-7-10-19(18)22-21(23-20)25-14-12-24(11-5-2)13-15-25;5-3(6)1-2-4(7)8/h5-7,9-10,17H,2,4,8,11-16H2,1,3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBJTZBIJPLIOG-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)COC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C)COC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129664-18-2
Record name Quinazoline, 4-((2-methylpentyl)oxy)-2-(4-(2-propenyl)-1-piperazinyl)-, (E)-2-butenedioate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129664182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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